molecular formula C17H18O6 B1260126 (8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate

(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate

Cat. No. B1260126
M. Wt: 318.32 g/mol
InChI Key: BANPEMKDTXIFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate is a natural product found in Paeonia clusii, Paeonia lactiflora, and other organisms with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereoselective Synthesis : The compound has been used in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, crucial for constructing complex molecules like trisaccharides and anhydrohepturonic acid derivatives (Gerber & Vogel, 2001).

  • Synthesis of Carbocyclic Nucleoside Analogues : Its derivatives play a role in the synthesis of carbocyclic nucleoside analogues, important for antiviral research (Hřebabecký et al., 2009).

  • Crystallographic Studies : The compound's structure has been determined through crystallography, aiding in the understanding of its chemical and physical properties (Manolov et al., 2012).

Chemical Synthesis and Applications

  • Synthesis of Inhibitors for Corrosion : Its derivatives have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments, showcasing its potential in industrial applications (Arrousse et al., 2021).

  • Development of Luminescent Materials : Derivatives of the compound have been synthesized and studied for their photophysical properties, indicating potential uses in developing luminescent materials (Kim et al., 2021).

Biomedical Research

  • Antileishmanial Agent : A derivative, methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate, has been synthesized and evaluated as an antileishmanial agent, demonstrating its potential in therapeutic applications (Bhalla et al., 2017).

properties

IUPAC Name

(8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANPEMKDTXIFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate
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(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate
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(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate
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(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate
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(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate
Reactant of Route 6
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(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate

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